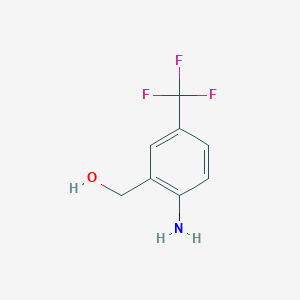

2-Amino-5-(trifluoromethyl)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-amino-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZAQGCLEZPQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620230 | |

| Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220107-65-3 | |

| Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-5-(trifluoromethyl)benzyl alcohol from m-chlorobenzotrifluoride

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)benzyl alcohol from m-Chlorobenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of this compound, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, m-chlorobenzotrifluoride, and proceeds through a multi-step sequence involving nitration, nucleophilic aromatic substitution, and sequential reductions. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and strategic considerations for each transformation. The guide emphasizes safety, efficiency, and the rationale behind the selection of reagents and reaction conditions, ensuring a thorough understanding of the synthetic pathway.

Introduction and Strategic Overview

The synthesis of substituted benzyl alcohols is a cornerstone of medicinal chemistry, as this moiety is present in a wide array of biologically active compounds. The target molecule, this compound, incorporates three key functional groups on the aromatic ring: an amino group, a trifluoromethyl group, and a hydroxymethyl group. The trifluoromethyl group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

The synthetic challenge lies in the selective introduction and manipulation of these functional groups on the benzene ring, starting from m-chlorobenzotrifluoride. The proposed synthetic strategy is a linear sequence that logically builds the target molecule. It is important to note that while this guide details a feasible pathway from the specified starting material, alternative and potentially more efficient routes may exist, perhaps starting from precursors that already contain a carboxylic acid or nitrile functionality.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow from m-chlorobenzotrifluoride.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Nitration of m-Chlorobenzotrifluoride

The initial step involves the electrophilic aromatic substitution of m-chlorobenzotrifluoride to introduce a nitro group. The directing effects of the substituents on the aromatic ring are a critical consideration. The trifluoromethyl group (-CF3) is a meta-director, while the chloro group (-Cl) is an ortho, para-director. This will lead to a mixture of isomers. The primary desired product is 1-chloro-2-nitro-5-(trifluoromethyl)benzene, although other isomers will be formed and require separation.

Protocol:

-

To a stirred mixture of concentrated sulfuric acid (3 equivalents), add m-chlorobenzotrifluoride (1 equivalent) at a temperature maintained below 10°C.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.5 equivalents) dropwise, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of isomers, which can be separated by fractional distillation or column chromatography.

Expertise & Experience: The use of a mixed acid (HNO₃/H₂SO₄) is standard for nitration as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.[1][2][3][4][5] Controlling the temperature is crucial to prevent dinitration and other side reactions.

Step 2: Cyanation of 1-Chloro-2-nitro-5-(trifluoromethyl)benzene

This step involves a nucleophilic aromatic substitution of the chloro group with a cyanide group. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, facilitating this transformation. A Rosenmund-von Braun reaction using copper(I) cyanide is a classic method for this conversion.

Protocol:

-

In a round-bottom flask, combine 1-chloro-2-nitro-5-(trifluoromethyl)benzene (1 equivalent) with copper(I) cyanide (1.2 equivalents) in a high-boiling polar aprotic solvent such as DMF or NMP.

-

Heat the reaction mixture to 140-160°C and maintain it at this temperature for 4-6 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 2-nitro-5-(trifluoromethyl)benzonitrile.

-

Purify the product by recrystallization or column chromatography.

Trustworthiness: The self-validating nature of this protocol lies in the color change and the precipitation of copper salts upon workup, indicating the reaction has proceeded. The purity of the product can be readily assessed by melting point determination and spectroscopic methods.

Step 3: Hydrolysis of 2-Nitro-5-(trifluoromethyl)benzonitrile

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is generally preferred to avoid potential side reactions associated with the nitro group under strongly basic conditions.

Protocol:

-

To a solution of 2-nitro-5-(trifluoromethyl)benzonitrile (1 equivalent) in a mixture of glacial acetic acid and water, add concentrated sulfuric acid (3-4 equivalents).

-

Heat the mixture to reflux (around 120°C) for 6-8 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and pour it onto ice water.

-

The product, 2-nitro-5-(trifluoromethyl)benzoic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7][8]

Authoritative Grounding: The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid from the corresponding benzonitrile via nitrating acid mixture is a documented procedure, providing a strong basis for this hydrolysis step.[7][8]

Step 4: Selective Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of a carboxylic acid is a key transformation. While catalytic hydrogenation can be employed, a common and effective method is the use of tin(II) chloride in an acidic medium.

Protocol:

-

Suspend 2-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent) in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid portion-wise, with stirring.

-

Heat the reaction mixture to 80-90°C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until the tin salts precipitate.

-

Filter the mixture and wash the precipitate with hot water.

-

Acidify the filtrate with acetic acid to precipitate the product, 2-amino-5-(trifluoromethyl)benzoic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Expertise & Experience: Tin(II) chloride is a chemoselective reducing agent for aromatic nitro groups and is particularly useful when other reducible functional groups, such as carboxylic acids, are present.[9] The acidic conditions are necessary for the reaction to proceed efficiently.

Step 5: Reduction of the Carboxylic Acid to a Benzyl Alcohol

The final step is the reduction of the carboxylic acid to a primary alcohol. A strong reducing agent is required for this transformation. Borane tetrahydrofuran complex (BH₃·THF) is an excellent choice as it is highly effective for reducing carboxylic acids and is less likely to cause side reactions with the amino group compared to other hydrides like LiAlH₄.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (2-3 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0°C and carefully quench the excess borane by the slow addition of methanol, followed by 1 M hydrochloric acid.

-

Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

-

Basify the aqueous residue with a sodium hydroxide solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

-

Purify the final product by column chromatography on silica gel.

Authoritative Grounding: The reduction of carboxylic acids to alcohols using borane complexes is a well-established and reliable method in organic synthesis.[10][11][12][13][14] A similar procedure has been documented for the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol from the corresponding benzoic acid.[15]

Data Presentation

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | m-Chlorobenzotrifluoride | HNO₃, H₂SO₄ | - | 0-15 | 2-4 | 70-85 (isomer mixture) |

| 2 | 1-Chloro-2-nitro-5-(trifluoromethyl)benzene | CuCN | DMF or NMP | 140-160 | 4-6 | 60-75 |

| 3 | 2-Nitro-5-(trifluoromethyl)benzonitrile | H₂SO₄, H₂O | Acetic Acid | ~120 | 6-8 | 85-95 |

| 4 | 2-Nitro-5-(trifluoromethyl)benzoic Acid | SnCl₂·2H₂O, HCl | HCl (aq) | 80-90 | 2-3 | 75-90 |

| 5 | 2-Amino-5-(trifluoromethyl)benzoic Acid | BH₃·THF | THF | Reflux | 3-4 | 80-90 |

Safety Considerations

-

m-Chlorobenzotrifluoride: Flammable liquid and vapor. Causes skin and eye irritation.[16][17]

-

Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Can cause severe burns.[1][2][3][4][5] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.

-

Copper(I) Cyanide: Highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Handle with extreme caution in a fume hood.

-

Borane-Tetrahydrofuran Complex (BH₃·THF): Highly flammable and water-reactive, releasing flammable gases upon contact with water.[10][11][12][13][14] It may also form explosive peroxides upon storage.[10][11][12] Handle under an inert atmosphere and quench carefully.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Characterization of the Final Product

This compound [18][19][20][21][22][23][24]

-

Appearance: Off-white to yellow solid.

-

Molecular Formula: C₈H₈F₃NO

-

Molecular Weight: 191.15 g/mol

-

Boiling Point: 270 °C[18]

-

Flash Point: 117 °C[18]

-

Refractive Index: 1.515[18]

-

¹H NMR (CDCl₃, δ): 7.3-7.5 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 4.7 (s, 2H, CH₂), 4.2 (br s, 2H, NH₂), 1.8 (t, 1H, OH).

-

¹³C NMR (CDCl₃, δ): 145.0, 130.5, 126.0 (q), 125.0 (q), 122.0, 116.0, 63.5.

-

IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H stretching), 1620 (N-H bending), 1325 (C-F stretching).

Conclusion

The synthesis of this compound from m-chlorobenzotrifluoride presents a challenging yet feasible multi-step process that highlights several key transformations in modern organic synthesis. This guide provides a robust framework for its preparation, grounded in established chemical principles and supported by literature precedents. The successful execution of this synthesis requires careful attention to reaction conditions, purification techniques, and stringent safety protocols. The insights provided herein are intended to empower researchers in their pursuit of novel molecular entities with potential applications in drug discovery and development.

References

- 1. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]

- 2. NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. eastharbourgroup.com [eastharbourgroup.com]

- 4. Nitrating acid, mixture, (with <= 50% nitric acid) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. benchchem.com [benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. Page loading... [guidechem.com]

- 16. fishersci.com [fishersci.com]

- 17. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Page loading... [wap.guidechem.com]

- 19. This compound | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. This compound, CAS No. 220107-65-3 - iChemical [ichemical.com]

- 21. manchesterorganics.com [manchesterorganics.com]

- 22. keyorganics.net [keyorganics.net]

- 23. 220107-65-3 | this compound - Fluoropharm [fluoropharm.com]

- 24. 220107-65-3|(2-Amino-5-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

Novel Synthetic Routes to 2-Amino-5-(trifluoromethyl)benzyl alcohol: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-(trifluoromethyl)benzyl alcohol is a pivotal building block in contemporary medicinal chemistry and materials science. The strategic placement of an amino group, a hydroxymethyl substituent, and an electron-withdrawing trifluoromethyl group on a benzene ring provides a unique scaffold for synthesizing a diverse array of complex molecules, particularly active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides an in-depth analysis of synthetic strategies for this valuable intermediate, moving from established, reliable methods to more novel, efficient, and sustainable approaches. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis to empower researchers in their synthetic endeavors.

The Significance of the 2-Amino-5-(trifluoromethyl)benzyl Moiety

The unique trifunctional nature of this molecule makes it a versatile synthon. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters.[1] The aniline-like amino group is a key handle for amide bond formation, N-alkylation, and the construction of various nitrogen-containing heterocycles. This dual functionality allows for its incorporation into larger molecular frameworks through multiple, orthogonal reaction pathways, making it a highly sought-after intermediate in drug discovery programs.

Established Synthetic Pathway: Reduction of Anthranilic Acid Derivatives

The most direct and widely employed route to this compound is the reduction of its corresponding carboxylic acid, 2-Amino-5-(trifluoromethyl)benzoic acid. This starting material is commercially available, making this a convergent and practical approach for laboratory-scale synthesis.[2][3]

Mechanism and Rationale

The core of this transformation is the reduction of a carboxylic acid to a primary alcohol. Strong, non-selective reducing agents are required for this conversion.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, unselective reducing agent capable of reducing most polar unsaturated functional groups. It readily converts carboxylic acids to alcohols. The mechanism involves the deprotonation of the acid to form a lithium carboxylate, followed by coordination of the aluminum hydride and subsequent hydride transfers to reduce the carboxylate to the primary alcohol. Its high reactivity necessitates anhydrous conditions and careful handling.

-

Borane Complexes (BH₃·THF, BH₃·SMe₂): Borane is a more selective reducing agent than LiAlH₄. It efficiently reduces carboxylic acids while typically being unreactive towards esters, amides, and nitro groups under the same conditions. This selectivity is a significant advantage. The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced by additional equivalents of borane. A procedure for a structurally similar compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, utilizes borane-tetrahydrofuran complex, validating its efficacy for this class of molecules.[4]

Synthetic Workflow Diagram

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-(trifluoromethyl)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Amino-5-(trifluoromethyl)benzyl alcohol (C₈H₈F₃NO), a key fluorinated building block in pharmaceutical and materials science research.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral output. We will detail field-proven, self-validating protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide is designed for researchers, analytical scientists, and drug development professionals, offering predictive insights and robust methodologies for unambiguous structural elucidation and quality control.

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted aromatic compound featuring three critical functional groups: a primary amine (-NH₂), a primary alcohol (-CH₂OH), and a trifluoromethyl (-CF₃) group. This unique combination makes it a valuable intermediate for synthesizing complex molecules, particularly active pharmaceutical ingredients (APIs).[3] The trifluoromethyl group is frequently employed in drug design to enhance metabolic stability, lipophilicity, and binding affinity.

The precise arrangement of these substituents on the benzene ring dictates the molecule's chemical reactivity and biological activity. Therefore, unequivocal confirmation of its structure is paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule. This guide establishes the expected spectral characteristics of the target compound and provides the robust experimental workflows necessary to generate high-fidelity, reproducible data.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of functional groups and their electronic effects are directly responsible for the resulting spectral data.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Amino-5-(trifluoromethyl)benzyl Alcohol Derivatives

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-5-(trifluoromethyl)benzyl alcohol derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of spectral data, underpinned by fundamental NMR principles and practical, field-proven insights.

Section 1: The Strategic Importance of this compound Derivatives and the Role of ¹H NMR

This compound and its derivatives are significant scaffolds in medicinal chemistry. The presence of the trifluoromethyl (-CF₃) group, a bioisostere for various functionalities, can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The amino (-NH₂) and hydroxyl (-OH) groups provide key points for further chemical modification, making these compounds versatile building blocks for novel therapeutics.

Given the critical nature of these compounds, unambiguous structural elucidation is paramount. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular structure, connectivity, and chemical environment of protons within the molecule.[2][3]

Section 2: Fundamental Principles of ¹H NMR Spectroscopy

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei with non-zero spin, such as the proton (¹H).[2][3][4] The process involves three key steps:

-

Alignment: In a strong external magnetic field (B₀), the nuclear spins of the protons align either with or against the field.

-

Perturbation: A radio-frequency (RF) pulse is applied, exciting the nuclei and causing them to transition to a higher energy spin state.[4][5]

-

Detection: As the nuclei relax back to their lower energy state, they emit electromagnetic radiation, which is detected and processed to generate the NMR spectrum.[4][5]

Two key parameters obtained from a ¹H NMR spectrum are crucial for structural analysis:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[6][7]

-

Spin-Spin Coupling (J-coupling): This arises from the interaction of the magnetic moments of neighboring, non-equivalent protons through chemical bonds, resulting in the splitting of NMR signals.[4][5][8] The coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength.[8]

Section 3: Dissecting the ¹H NMR Spectrum of this compound

The structure of this compound presents a unique combination of an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group on a benzene ring. This substitution pattern dictates the chemical shifts and coupling patterns of the aromatic protons.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the expected ¹H NMR signals for the parent compound, this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic H (H-6) | ~ 7.3 - 7.5 | Doublet (d) | 1H | Ortho to the strongly electron-withdrawing -CF₃ group, resulting in a significant downfield shift. Coupled to H-4. |

| Aromatic H (H-4) | ~ 6.8 - 7.0 | Doublet of Doublets (dd) | 1H | Meta to the -CF₃ group and ortho to the electron-donating -NH₂ group. Coupled to H-6 and H-3. |

| Aromatic H (H-3) | ~ 6.6 - 6.8 | Doublet (d) | 1H | Ortho to the electron-donating -NH₂ group, resulting in an upfield shift. Coupled to H-4. |

| Benzylic Protons (-CH₂OH) | ~ 4.6 - 4.8 | Singlet (s) or Doublet (d) | 2H | Adjacent to the aromatic ring and the hydroxyl group. May appear as a singlet if there is no coupling to the -OH proton, or a doublet if coupling occurs. |

| Amine Protons (-NH₂) | ~ 3.5 - 5.0 (variable) | Broad Singlet (br s) | 2H | Chemical shift is highly dependent on solvent, concentration, and temperature. Often appears as a broad signal due to exchange. |

| Hydroxyl Proton (-OH) | ~ 1.5 - 3.0 (variable) | Singlet (s) or Triplet (t) | 1H | Chemical shift is variable. May couple with the benzylic protons to form a triplet. |

A note on substituent effects:

-

-NH₂ Group (Electron-Donating): The amino group donates electron density into the aromatic ring through resonance, particularly at the ortho and para positions.[6][9] This shielding effect causes the protons at these positions (H-3 and H-5, which is substituted) to shift upfield.

-

-CF₃ Group (Electron-Withdrawing): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[10] This deshields the aromatic protons, with the most significant effect on the ortho proton (H-6).[10][11]

Coupling Constants in the Aromatic Region

The coupling patterns provide valuable information about the relative positions of the protons on the benzene ring.

| Coupling Interaction | Type | Typical J-value (Hz) |

| H-3 and H-4 | Ortho (³J) | 7 - 10 Hz[9] |

| H-4 and H-6 | Meta (⁴J) | 2 - 3 Hz[8][9] |

The doublet of doublets observed for H-4 is a direct result of its ortho coupling to H-3 and its meta coupling to H-6.

Section 4: A Self-Validating Experimental Protocol for High-Quality ¹H NMR Acquisition

To ensure the acquisition of accurate and reliable ¹H NMR data, the following step-by-step protocol should be followed. This protocol is designed to be self-validating by incorporating checks for sample quality and instrument performance.

Sample Preparation

-

Analyte Purity: Ensure the this compound derivative is of high purity. Impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[12][13] Common choices for benzyl alcohol derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons like those in -NH₂ and -OH groups.

-

Concentration: Prepare a solution with a concentration of 5-25 mg/mL for small molecules.[12][14] A dilute solution generally provides better resolution.[12]

-

Homogenization: Ensure the sample is completely dissolved. Any solid particles will distort the magnetic field homogeneity, leading to broad lines and poor spectral quality.[14] Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[12]

-

NMR Tube: Use a clean, unscratched 5 mm NMR tube.[12][14] The sample volume should be sufficient to cover the detection region of the NMR probe, typically around 0.6-0.7 mL.[12]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[15] However, the residual proton signal of the deuterated solvent is often sufficient for referencing.[13][16]

Instrument Setup and Data Acquisition

-

Spectrometer Preparation: Before inserting the sample, ensure the spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.[17] Modern spectrometers often have automated procedures for these tasks.[17]

-

Locking: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field during acquisition.

-

Acquisition Parameters:

-

Pulse Angle: A 90° pulse is typically used for a single scan to maximize the signal.

-

Acquisition Time (AT): A typical value is 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient for ¹H NMR. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): For a moderately concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio. The signal-to-noise ratio is proportional to the square root of the number of scans.[12]

-

-

Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum via a Fourier transform.[5]

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A flat baseline is essential for accurate integration.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS) or the residual solvent peak.

-

Section 5: Visualization of Key Concepts

Molecular Structure and Proton Numbering

Caption: Structure of this compound with proton numbering.

Experimental Workflow

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Section 6: Concluding Remarks

The ¹H NMR spectrum of this compound derivatives provides a wealth of structural information. A thorough understanding of the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group is essential for the accurate interpretation of the aromatic region. By following a meticulous experimental protocol, researchers can obtain high-quality spectra that, when analyzed with a firm grasp of NMR principles, will lead to unambiguous structural confirmation. This guide serves as a robust framework for such analyses, empowering scientists in their pursuit of novel chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. ijirset.com [ijirset.com]

- 6. youtube.com [youtube.com]

- 7. aklectures.com [aklectures.com]

- 8. acdlabs.com [acdlabs.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. mun.ca [mun.ca]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. books.rsc.org [books.rsc.org]

FT-IR spectral analysis of substituted benzyl alcohols

An In-Depth Technical Guide to the FT-IR Spectral Analysis of Substituted Benzyl Alcohols

Foreword: From Fingerprints to Function

In the realm of molecular characterization, few techniques offer the blend of specificity, speed, and accessibility as Fourier Transform Infrared (FT-IR) Spectroscopy.[1][2] It provides a unique molecular "fingerprint," allowing us to identify substances and elucidate their structure based on the vibrations of their chemical bonds.[3] This guide is designed for researchers, scientists, and drug development professionals who work with substituted benzyl alcohols—a class of compounds central to pharmaceuticals, fragrances, and specialty chemicals.

Benzyl alcohol and its derivatives present a fascinating case study for FT-IR analysis. The molecule is composed of three distinct regions ripe for spectroscopic investigation: the hydroxyl (-OH) group, the methylene (-CH₂) bridge, and the aromatic benzene ring. The true power of FT-IR is revealed when we analyze how substituents on the aromatic ring—electron-donating or electron-withdrawing groups—modulate the vibrational frequencies of the entire molecule. These shifts are not random; they are a direct readout of the electronic effects transmitted through the molecular framework.

This document moves beyond a simple recitation of protocols. It is a technical monograph grounded in field experience, designed to explain the causality behind our analytical choices. We will explore not just how to acquire a spectrum, but why we choose a specific sampling technique, what the spectral features signify about molecular structure and bonding, and how to interpret the subtle yet significant shifts induced by chemical substitution.

Part 1: The Foundation - Acquiring a High-Fidelity Spectrum

The integrity of any spectral analysis hinges on the quality of the initial data. A poorly prepared sample or an improperly configured instrument will yield an ambiguous spectrum, rendering interpretation difficult, if not impossible. For liquid samples like most benzyl alcohols, modern FT-IR offers robust and highly reproducible methods.

The Causality of Sampling: Why Attenuated Total Reflectance (ATR) is the Modern Standard

Historically, liquid analysis involved sandwiching a thin film of the sample between two salt plates (e.g., KBr, NaCl).[4][5] While effective, this transmission method is prone to issues with path length consistency and potential damage to the salt plates from atmospheric moisture or acidic samples.[4][6]

Today, Attenuated Total Reflectance (ATR) has become the predominant sampling technique for both liquids and solids due to its remarkable simplicity and lack of required sample preparation.[7][8]

The Principle of ATR: The technique works by passing an infrared beam through a high-refractive-index crystal (commonly diamond or zinc selenide).[7] The beam reflects internally off the crystal surface, creating an evanescent wave that penetrates a very short distance (typically ~1.5 µm) into the sample placed in direct contact with the crystal.[7] Where the sample's molecular bonds vibrate at a frequency matching the infrared radiation, the energy is absorbed. This attenuation of the reflected beam is measured and converted into an infrared spectrum. The minimal sample preparation and the robustness of the ATR crystal (especially diamond) make it an ideal, self-validating system for routine analysis.[4]

Experimental Workflow: ATR-FTIR Analysis

The following diagram and protocol outline a validated workflow for acquiring a high-quality FT-IR spectrum of a liquid benzyl alcohol derivative using an ATR accessory.

Caption: A validated workflow for acquiring an FT-IR spectrum using an ATR accessory.

Detailed Experimental Protocol: ATR-FTIR

This protocol ensures reproducibility and accuracy.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Confirm the ATR accessory is correctly installed in the sample compartment.

-

-

Crystal Cleaning (Self-Validation Step 1):

-

Thoroughly clean the surface of the ATR crystal using a solvent-moistened, non-abrasive wipe (e.g., a cotton swab with spectroscopic grade isopropanol or ethanol).[9]

-

Perform a final wipe with a dry, clean swab to ensure no solvent residue remains. A clean crystal is paramount for an accurate background measurement.[9]

-

-

Background Acquisition (Self-Validation Step 2):

-

Within the instrument software, configure the data acquisition parameters. Recommended starting parameters are provided in Table 1.

-

With nothing on the crystal, acquire the background spectrum. This critical step measures the instrument's and ambient environment's (e.g., atmospheric H₂O and CO₂) infrared response, which will be mathematically subtracted from the sample spectrum.[4]

-

-

Sample Application:

-

Place 1-2 drops of the liquid substituted benzyl alcohol directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[6]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan. The software will automatically perform the background subtraction, yielding the pure spectrum of the sample.

-

-

Post-Analysis Cleanup:

-

Remove the sample from the crystal using a clean wipe.

-

Clean the crystal thoroughly with an appropriate solvent as described in Step 2 to prevent sample carryover.[5]

-

Table 1: Recommended FT-IR Data Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all key functional group and fingerprint vibrations for organic molecules.[4] |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic bands without introducing excessive noise.[10] |

| Number of Scans | 32 | A sufficient number to average out random noise and achieve a high signal-to-noise ratio for a strong spectrum.[4][10] |

| Apodization | Happ-Genzel | A common mathematical function applied to the interferogram to reduce spectral artifacts. |

Part 2: The Core Analysis - Decoding the Spectrum

An FT-IR spectrum plots absorbance (or transmittance) on the y-axis against wavenumber (cm⁻¹) on the x-axis.[1][11] The spectrum is typically divided into two main areas: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[2][3]

Characteristic Vibrations of the Benzyl Alcohol Framework

Before examining the influence of substituents, we must first understand the spectrum of the parent molecule, benzyl alcohol.

Table 2: Characteristic FT-IR Absorption Bands for Unsubstituted Benzyl Alcohol

| Wavenumber (cm⁻¹) | Vibration Type | Bond(s) Involved | Intensity & Shape | Notes |

| ~3350 | Stretching | O-H | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding.[12][13] |

| 3100–3000 | Stretching | C-H (aromatic) | Medium, Sharp | Characteristic of sp² hybridized C-H bonds on the benzene ring.[14][15] |

| 3000–2850 | Stretching | C-H (aliphatic) | Medium, Sharp | Arises from the methylene (-CH₂) group.[13][16] |

| 1600–1450 | Stretching | C=C (aromatic) | Medium to Weak | A series of peaks resulting from the stretching of the benzene ring framework.[14][17] |

| ~1200–1000 | Stretching | C-O | Strong | This is a key band for alcohols. For primary alcohols like benzyl alcohol, it's often found near 1050-1000 cm⁻¹.[18] |

| 770–730 & ~690 | Out-of-Plane Bending | C-H (aromatic) | Strong | Highly diagnostic of the monosubstituted pattern of the benzene ring.[17][19] |

The Main Event: How Substituents Modulate the Spectrum

The true analytical power of FT-IR shines when comparing the spectra of a series of substituted benzyl alcohols. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) alter the electronic distribution within the molecule. This, in turn, changes bond strengths and, consequently, their vibrational frequencies.

Caption: The influence of substituents on the electron density and key bonds in benzyl alcohol.

A. Impact on O-H and C-O Stretching Frequencies

The most informative shifts occur in the O-H and C-O stretching bands. The electronic nature of a substituent, particularly at the para position, directly influences the electron density at the benzylic oxygen atom.

-

Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂) pulls electron density away from the ring and, through induction, from the CH₂-O group. This makes the oxygen atom more electron-deficient, increasing the polarity of the O-H bond. This can lead to stronger hydrogen bonding and a shift in the O-H stretching frequency. Studies have shown that as the Hammett substituent constant (σ), a measure of a substituent's electronic effect, increases (becomes more positive for EWGs), the displacement of the O-H frequency also increases.[20][21]

-

Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃) pushes electron density into the ring, which can be relayed to the CH₂-O group. This increases electron density on the oxygen, potentially decreasing the O-H bond polarity and shifting its vibrational frequency in the opposite direction.

The C-O stretching frequency is also sensitive to these electronic effects. Changes in electron density affect the C-O bond order and strength, causing this strong band to shift.[22]

Table 3: Effect of Para-Substituents on Key Vibrational Frequencies in Benzyl Alcohols (Note: Exact values can vary slightly based on solvent and physical state. Data is synthesized from typical ranges and established trends.)

| Substituent (X) | Hammett σₚ | ν(O-H) (cm⁻¹) | ν(C-O) (cm⁻¹) | Trend vs. Unsubstituted (X=H) |

| -OCH₃ | -0.27 | ~3355 | ~1010 | EDG: Minor shifts, reflects increased electron density. |

| -CH₃ | -0.17 | ~3352 | ~1015 | EDG: Minor shifts. |

| -H | 0.00 | ~3350 | ~1020 | Reference compound. |

| -Cl | +0.23 | ~3345 | ~1028 | EWG: Shifts ν(O-H) lower, ν(C-O) higher. |

| -NO₂ | +0.78 | ~3340 | ~1035 | Strong EWG: Pronounced shifts reflecting significant electron withdrawal. |

B. Impact on Aromatic C-H Out-of-Plane Bending (The Fingerprint of Substitution)

Perhaps the most powerful diagnostic feature in the FT-IR spectra of substituted aromatics is the pattern of strong absorption bands in the 900–690 cm⁻¹ region. These bands arise from the out-of-plane (OOP) bending of the C-H bonds on the benzene ring. Their positions are highly characteristic of the substitution pattern.[19][23] For drug development and quality control, this allows for rapid confirmation of the correct isomer.

Table 4: Influence of Benzene Ring Substitution Pattern on C-H Out-of-Plane Bending Frequencies

| Substitution Pattern | Characteristic OOP Bending Range (cm⁻¹) | Expected Appearance |

| Monosubstituted | 770–730 and 710–690 | Two strong bands.[14] |

| Ortho-disubstituted | 770–735 | One strong band.[19][23] |

| Meta-disubstituted | 810–750 and 710–690 | Two strong bands, similar to mono but with the first band at a higher frequency.[19][23] |

| Para-disubstituted | 860–790 | One strong band at a significantly higher frequency.[19][23] |

By analyzing this region, a researcher can immediately distinguish, for example, between 2-chlorobenzyl alcohol, 3-chlorobenzyl alcohol, and 4-chlorobenzyl alcohol, as each will exhibit a distinct pattern of C-H OOP bending bands.

Conclusion: A Synthesis of Technique and Interpretation

The is a powerful application of this foundational analytical technique. It provides a rich dataset that, when interpreted correctly, reveals detailed structural information. By employing a robust and validated experimental methodology, such as the ATR workflow detailed here, researchers can acquire high-fidelity spectra with confidence.

The true expertise lies in moving beyond simple peak identification to a deeper understanding of how chemical structure dictates the spectral output. The shifts in the O-H, C-O, and aromatic C-H vibrations are not mere artifacts; they are direct, measurable consequences of the electronic effects of substituents. By correlating these spectral changes with fundamental principles of physical organic chemistry, the scientist can transform an FT-IR spectrum from a simple fingerprint into a comprehensive tool for structural elucidation, isomeric confirmation, and quality assurance in the development of novel chemical entities.

References

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. azom.com [azom.com]

- 11. azooptics.com [azooptics.com]

- 12. gauthmath.com [gauthmath.com]

- 13. askthenerd.com [askthenerd.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]

- 22. jcsp.org.pk [jcsp.org.pk]

- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Reaction kinetics of 2-Amino-5-(trifluoromethyl)benzyl alcohol in organic synthesis

An In-Depth Technical Guide to the Reaction Kinetics of 2-Amino-5-(trifluoromethyl)benzyl alcohol in Organic Synthesis

Introduction

This compound is a key structural motif in contemporary organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its unique electronic architecture, featuring both a potent electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group, imparts a nuanced reactivity profile that is of significant interest to researchers. The strategic placement of these substituents on the aromatic ring creates a molecule with the potential for diverse chemical transformations, making it a valuable building block for the synthesis of complex molecular targets.

This guide provides a comprehensive exploration of the anticipated reaction kinetics of this compound. While direct kinetic studies on this specific molecule are not extensively reported in the literature, a deep understanding of its reactivity can be extrapolated from the well-established principles of physical organic chemistry and the extensive kinetic data available for similarly substituted benzyl alcohols. We will delve into the theoretical underpinnings of its reactivity, propose plausible kinetic behaviors in key organic transformations, and provide detailed, field-proven methodologies for the empirical investigation of these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile molecule.

Molecular Structure and Predicted Reactivity

The kinetic behavior of this compound is fundamentally governed by the interplay of the electronic effects of its substituents. The amino (-NH₂) group at the C2 position is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the trifluoromethyl (-CF₃) group at the C5 position is a powerful electron-withdrawing group, primarily through a strong inductive effect.[1][2][3] This electronic dichotomy is central to predicting the molecule's reactivity in various chemical transformations.

The benzylic alcohol functionality is a primary site for reactions such as oxidation. The rate of oxidation of benzyl alcohols is highly sensitive to the electronic nature of the substituents on the aromatic ring.[4][5][6][7][8] Electron-donating groups generally accelerate the oxidation by stabilizing the developing positive charge at the benzylic carbon in the transition state, while electron-withdrawing groups have the opposite effect.[4][6]

The amino group, in addition to its electronic influence, can also participate directly in reactions, most notably in condensation reactions to form new carbon-nitrogen bonds. A classic example is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[9][10][11][12][13] The nucleophilicity of the amino group, which is modulated by the electronic character of the aromatic ring, is a key determinant of the reaction kinetics.

Anticipated Reaction Kinetics: A Tale of Two Reactions

We will now explore the expected kinetic profiles of this compound in two fundamental organic transformations: oxidation of the benzylic alcohol and a representative condensation reaction, the Pictet-Spengler reaction.

Oxidation of the Benzylic Alcohol

The oxidation of this compound to the corresponding aldehyde is a synthetically valuable transformation. The kinetics of this reaction are expected to be finely tuned by the opposing electronic influences of the amino and trifluoromethyl groups.

Predicted Mechanism and Rate Law

The oxidation of benzyl alcohols by a variety of reagents, including chromium (VI) species, often proceeds through a mechanism involving the formation of a chromate ester intermediate, followed by a rate-determining hydride transfer from the benzylic carbon.[4][6] The reaction is typically first-order with respect to both the alcohol and the oxidant.[4][14]

A plausible mechanism for the oxidation with a mild oxidant like pyridinium chlorochromate (PCC) is depicted below:

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. via.library.depaul.edu [via.library.depaul.edu]

- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

A Technical Guide to 2-Amino-5-(trifluoromethyl)benzyl alcohol: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 2-Amino-5-(trifluoromethyl)benzyl alcohol (CAS No. 220107-65-3), a key fluorinated building block for the pharmaceutical and materials science sectors. The document details its core physical and chemical properties, outlines a representative synthetic protocol, and explores its reactivity and spectroscopic characteristics. Emphasis is placed on the practical applications of this molecule in drug discovery, leveraging the unique electronic properties of the trifluoromethyl group to enhance metabolic stability and binding affinity. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a research environment.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound featuring three distinct functional groups: a primary amine, a primary alcohol, and an electron-withdrawing trifluoromethyl group. This combination makes it a versatile intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 220107-65-3 | [1][2][3] |

| Molecular Formula | C₈H₈F₃NO | [4] |

| Molecular Weight | 191.15 g/mol | [4] |

| IUPAC Name | (2-amino-5-(trifluoromethyl)phenyl)methanol | [5] |

| Density | 1.374 g/cm³ | [5] |

| Boiling Point | 270 °C | [5] |

| Flash Point | 117 °C | [5] |

| Refractive Index | 1.515 | [5] |

Molecular Structure and Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three primary functional groups. The amino (-NH₂) and hydroxyl (-CH₂OH) groups are nucleophilic and can participate in a wide range of common organic transformations, while the trifluoromethyl (-CF₃) group profoundly influences the electronic character of the aromatic ring.

-

Benzylic Alcohol (-CH₂OH): This primary alcohol is a key site for modifications. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted into an ether. Its activation, for instance with reagents like XtalFluor-E, can facilitate Sₙ1-type reactions such as Friedel-Crafts benzylation.[6]

-

Aromatic Amine (-NH₂): The primary amine is a versatile functional handle. It can undergo acylation, alkylation, sulfonylation, and diazotization reactions, allowing for the introduction of diverse substituents or the formation of new heterocyclic systems.

-

Trifluoromethylated Aromatic Ring: The -CF₃ group is a strong electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic substitution and lowers the pKa of the amino group. In drug development, the inclusion of a -CF₃ group is a well-established strategy to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating a drug candidate's pharmacokinetic profile.[7]

Representative Synthesis and Purification

A common and reliable method for synthesizing benzyl alcohols is the reduction of the corresponding benzaldehyde derivative. This approach is highly effective for producing this compound from its aldehyde precursor.

Experimental Protocol: Reduction of 2-Amino-5-(trifluoromethyl)benzaldehyde

This protocol describes a laboratory-scale synthesis via sodium borohydride reduction. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that selectively reduces aldehydes in the presence of other functional groups and is safer to handle than more reactive hydrides like lithium aluminum hydride. Methanol is used as the solvent due to its ability to dissolve the starting material and the reagent, and its protic nature facilitates the reaction mechanism.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction upon addition of the reducing agent, preventing potential side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.

-

Washing: Wash the combined organic layers with saturated brine solution to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical. The following are the expected spectroscopic signatures for this compound.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the δ 6.5-7.5 ppm region. Their splitting pattern will be complex due to their positions relative to the amine and trifluoromethyl groups.

-

Benzylic Protons (-CH₂OH, 2H): A singlet or a doublet is expected around δ 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet that is D₂O exchangeable. Its chemical shift is concentration-dependent.

-

Amine Protons (-NH₂, 2H): A broad singlet, also D₂O exchangeable, typically appearing between δ 4.0-5.5 ppm.

¹³C NMR Spectroscopy

-

Benzylic Carbon (-CH₂OH): A peak around δ 60-65 ppm.

-

Aromatic Carbons (6C): Peaks will appear in the δ 110-150 ppm range. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. Other carbons in proximity to the fluorine atoms may also exhibit coupling.

-

Trifluoromethyl Carbon (-CF₃): A distinct quartet around δ 120-130 ppm due to strong one-bond C-F coupling.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the alcohol group.

-

N-H Stretch: Two distinct sharp peaks in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch: Aromatic and aliphatic C-H stretches will appear around 3100-2850 cm⁻¹.

-

C-F Stretch: Very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as other trifluoromethylated benzyl alcohols, can be used to establish prudent handling practices.[8][9][10]

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[9][11][12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended.[13]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a suitable method.[9]

References

- 1. This compound, CAS No. 220107-65-3 - iChemical [ichemical.com]

- 2. 220107-65-3 | this compound - Fluoropharm [fluoropharm.com]

- 3. This compound, CasNo.220107-65-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. This compound | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Trifluoromethyl)benzyl alcohol 97 346-06-5 [sigmaaldrich.com]

- 9. canbipharm.com [canbipharm.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. 2-(Trifluoromethyl)benzyl alcohol(346-06-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to 2-Amino-5-(trifluoromethyl)benzyl Alcohol

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of the Chiral Building Block, 2-Amino-5-(trifluoromethyl)benzyl Alcohol.

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity. When this potent functional group is part of a chiral architecture, such as in this compound, it becomes a highly valuable building block for the construction of complex, stereochemically defined molecules, including active pharmaceutical ingredients (APIs).

This in-depth technical guide provides a Senior Application Scientist's perspective on the synthesis, resolution, and application of this compound, offering a blend of established methodologies and practical insights for professionals in the field.

The Strategic Importance of Fluorinated Chiral Building Blocks

Chiral 1,2-amino alcohols are privileged structures in drug discovery, appearing in numerous bioactive compounds.[1] The introduction of a trifluoromethyl group onto the aromatic ring of a benzyl alcohol scaffold imparts unique electronic properties that can profoundly influence molecular interactions and metabolic pathways. The electron-withdrawing nature of the CF3 group can alter the pKa of the amino group and the reactivity of the aromatic ring, providing chemists with a powerful tool for fine-tuning molecular properties.

Synthesis of Racemic this compound

The most direct and economically viable route to racemic this compound is the reduction of the commercially available 2-amino-5-(trifluoromethyl)benzoic acid. This transformation can be efficiently achieved using a variety of reducing agents.

A robust and scalable method involves the use of borane complexes, such as borane-tetrahydrofuran (BH3·THF).[2] This approach is analogous to the synthesis of similar substituted benzyl alcohols and offers high yields and operational simplicity.

Experimental Protocol: Reduction of 2-Amino-5-(trifluoromethyl)benzoic Acid

Objective: To synthesize racemic this compound.

Materials:

-

2-Amino-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (6 N)

-

Ethyl acetate

-

Magnesium sulfate, anhydrous

-

Round-bottom flask, three-neck

-

Thermometer

-

Mechanical stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 5 L three-neck flask equipped with a thermometer and mechanical stirrer, suspend 2-amino-5-(trifluoromethyl)benzoic acid (100g, 0.49 mol) in 1 L of anhydrous tetrahydrofuran.

-

Cool the suspension to 0°C in an ice bath under a nitrogen atmosphere.

-

Slowly add borane-tetrahydrofuran complex (980 mL, 0.98 mol) dropwise, maintaining the internal temperature below 5°C. The feed ratio of the benzoic acid to BH3·THF is 1:2.[2]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 1.5 hours.

-

After the reaction is complete, cool the mixture to room temperature and slowly quench by the addition of 6 N HCl until gas evolution ceases.

-

Add 1 L of water and extract the product with ethyl acetate (2 x 1 L).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.

Accessing Enantiopure this compound

The preparation of enantiomerically pure this compound is paramount for its application in asymmetric synthesis. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis via Ketone Reduction

A powerful strategy for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. In this case, the precursor would be 2-amino-5-(trifluoromethyl)acetophenone. A variety of catalytic systems, including enzymatic and transition-metal-based catalysts, can be employed for this transformation.

Enzymatic Reduction: Ketoreductases (KREDs) are highly efficient and selective biocatalysts for the reduction of ketones.[3] The choice of enzyme and reaction conditions (e.g., pH, temperature, co-factor regeneration system) is critical for achieving high enantiomeric excess (ee) and yield.

Asymmetric Transfer Hydrogenation: Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are widely used for the asymmetric transfer hydrogenation of ketones.[4] These reactions typically employ a chiral ligand to induce stereoselectivity and a hydrogen donor such as isopropanol or formic acid.

Caption: Asymmetric synthesis of chiral this compound via catalytic reduction of the corresponding ketone.

Chiral Resolution of the Racemate

Given the straightforward synthesis of the racemic alcohol, chiral resolution via chromatography is a highly practical approach for obtaining the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice.

Typical Chiral HPLC Parameters:

| Parameter | Recommended Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, ID, IC) | Broad applicability for a wide range of chiral compounds. |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Good solubility for the analyte and compatibility with polysaccharide CSPs. |

| Detector | UV at 254 nm | The aromatic ring provides strong UV absorbance. |

| Flow Rate | 1.0 mL/min for analytical columns | Standard flow rate for good peak shape and resolution. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

Application as a Chiral Building Block: Synthesis of Quinazolines

2-Aminobenzyl alcohols are versatile precursors for the synthesis of quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[5][6] The chiral center in this compound can be transferred to the final quinazoline product, leading to the synthesis of enantiomerically enriched derivatives.

A common synthetic route involves the condensation of a 2-aminobenzyl alcohol with a nitrile, aldehyde, or amide, often catalyzed by a transition metal.[3][7]

Caption: Synthesis of chiral quinazoline derivatives from this compound.

The use of the enantiopure building block allows for the direct synthesis of a single enantiomer of the target quinazoline, bypassing the need for chiral separation at a later stage, which is often more challenging with more complex molecules.

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its preparation, either through asymmetric synthesis or resolution of the racemate, is accessible through established and reliable methods. The strategic placement of the trifluoromethyl group, combined with the stereodefined amino alcohol functionality, provides a powerful platform for the development of novel pharmaceuticals and other high-value chemical entities. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this versatile chiral synthon.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-Amino-5-(trifluoromethyl)benzyl alcohol

This guide provides a comprehensive technical overview of the fundamental reaction mechanisms of 2-Amino-5-(trifluoromethyl)benzyl alcohol, a versatile building block in modern medicinal chemistry and drug discovery.[1][2] The unique electronic properties conferred by the trifluoromethyl group, combined with the dual reactivity of the amino and benzyl alcohol moieties, make this molecule a subject of significant interest for researchers, scientists, and professionals in drug development. This document will delve into the core reactivity of this compound, providing not only theoretical mechanistic insights but also practical, field-proven experimental protocols.

Molecular Profile and Intrinsic Reactivity

This compound (CAS No. 220107-65-3) possesses a molecular formula of C₈H₈F₃NO and a molecular weight of 191.15 g/mol .[3][4] The molecule's reactivity is dictated by the interplay of three key functional components: the nucleophilic aromatic amino group, the primary benzylic alcohol, and the strongly electron-withdrawing trifluoromethyl group on the aromatic ring.

The trifluoromethyl (-CF₃) group significantly influences the electronic landscape of the benzene ring, primarily through its strong inductive effect (-I) and moderate hyperconjugative effect. This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but plays a crucial role in modulating the acidity and reactivity of the other functional groups. For instance, the presence of the -CF₃ group can impact the pKa of the anilinic amino group and influence the stability of benzylic carbocation intermediates.

The primary alcohol and amino groups are the main centers for synthetic transformations, allowing for a diverse range of chemical modifications. The following sections will explore the characteristic reactions at these sites.

Oxidation of the Benzylic Alcohol

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-Amino-5-(trifluoromethyl)benzaldehyde, is a pivotal transformation. This aldehyde is a key intermediate in the synthesis of various heterocyclic compounds.[5]

Mechanism: The oxidation of benzyl alcohols can proceed through various mechanisms depending on the chosen oxidant. A common pathway involves the formation of a chromate ester, followed by an E2 elimination to yield the aldehyde. Alternatively, metal-catalyzed aerobic oxidations often proceed via a dehydrogenation mechanism.

Experimental Protocol: Selective Oxidation to Aldehyde

A mild and selective method for the oxidation of benzyl alcohols utilizes reagents such as manganese dioxide (MnO₂) or Dess-Martin periodinane.

| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |

| Manganese Dioxide (MnO₂) | Dichloromethane | Room Temp. | 12-24 h | Good to High |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | 1-3 h | High |

Step-by-Step Methodology (using MnO₂):

-

To a solution of this compound (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq).

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure to afford the crude 2-Amino-5-(trifluoromethyl)benzaldehyde, which can be purified by column chromatography.

Reactions of the Amino Group

The amino group in this compound is a versatile handle for introducing a variety of functionalities, most notably through acylation and participation in cyclization reactions to form nitrogen-containing heterocycles.

N-Acylation

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is often employed to protect the amino group or to introduce specific side chains.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Experimental Protocol: N-Acetylation

| Reagent | Base | Solvent | Temperature |

| Acetic Anhydride | Pyridine or Et₃N | Dichloromethane | 0 °C to RT |

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add a base such as triethylamine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acylated product.

Synthesis of Quinolines via Friedländer Annulation

A significant application of 2-aminobenzyl alcohols is in the synthesis of quinolines, a privileged scaffold in medicinal chemistry.[6] This is typically achieved through a dehydrogenative cyclization reaction with ketones, which can be considered an indirect variant of the Friedländer annulation.[7]

Mechanism: The reaction is often catalyzed by transition metals (e.g., copper or ruthenium) and proceeds via an initial oxidation of the benzyl alcohol to the corresponding aldehyde in situ. This is followed by a condensation reaction with the enolate of the ketone to form an α,β-unsaturated ketone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring.

Experimental Workflow for Quinoline Synthesis

Caption: Workflow for the synthesis of quinolines.

Generalized Experimental Conditions:

| Catalyst System | Ketone Reactant | Base | Solvent | Temperature |

| Cu(I) salt/Ligand | Acetophenone | K₂CO₃ | Toluene | Reflux |